molecular formula C14H20O2 B2413775 Tricyclo[6.3.3.01,8]tetradecane-10,13-dione CAS No. 58602-56-5

Tricyclo[6.3.3.01,8]tetradecane-10,13-dione

Cat. No.: B2413775
CAS No.: 58602-56-5
M. Wt: 220.312
InChI Key: PCXASZHJUJHLRY-UHFFFAOYSA-N
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Description

Tricyclo[6.3.3.01,8]tetradecane-10,13-dione is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 36 atoms, including 20 hydrogen atoms, 14 carbon atoms, and 2 oxygen atoms . Its intricate molecular framework makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

Tricyclo[6.3.3.01,8]tetradecane-10,13-dione has a wide range of applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable scaffold for the synthesis of complex organic molecules.

    Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s framework is explored for drug development, particularly in designing molecules with specific biological targets.

    Industry: Tricyclic compounds are used in the development of materials with unique physical and chemical properties, such as polymers and resins.

Safety and Hazards

The safety and hazards associated with “Tricyclo[6.3.3.01,8]tetradecane-10,13-dione” are not clear without specific studies or data .

Future Directions

The future directions for research on “Tricyclo[6.3.3.01,8]tetradecane-10,13-dione” could involve more in-depth studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[6.3.3.01,8]tetradecane-10,13-dione can be achieved through multiple synthetic routes. One common method involves the [2+2] ketene addition reaction, which is used to prepare tricyclic ketone derivatives . This reaction typically involves the addition of dichloroketene to 1,4-cyclohexadiene in the presence of phosphorus oxychloride (POCl3). The resulting adducts can be further reacted with various reagents such as meta-chloroperbenzoic acid (MCPBA), hydrogen peroxide (H2O2), and lithium aluminum hydride (LiAlH4) to yield different tricyclic derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[6.3.3.01,8]tetradecane-10,13-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in photodimerization reactions to form novel tetraaryl-tricyclo derivatives .

Common Reagents and Conditions:

    Oxidation: Reagents such as MCPBA and H2O2 are commonly used for oxidation reactions.

    Reduction: LiAlH4 is frequently employed for reduction reactions, converting ketones to alcohols.

    Substitution: Various halogenating agents can be used for substitution reactions, introducing halogen atoms into the tricyclic framework.

Major Products: The major products formed from these reactions include tricyclic ketones, alcohols, and lactones, each exhibiting unique chemical properties and potential biological activities .

Mechanism of Action

The mechanism of action of tricyclo[6.3.3.01,8]tetradecane-10,13-dione involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Uniqueness: Tricyclo[6.3.3.01,8]tetradecane-10,13-dione is unique due to its specific arrangement of carbon and oxygen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in scientific research.

Properties

IUPAC Name

tricyclo[6.3.3.01,8]tetradecane-10,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c15-11-7-13-5-3-1-2-4-6-14(13,9-11)10-12(16)8-13/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXASZHJUJHLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC23CC(=O)CC2(CC1)CC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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